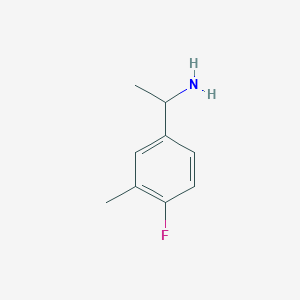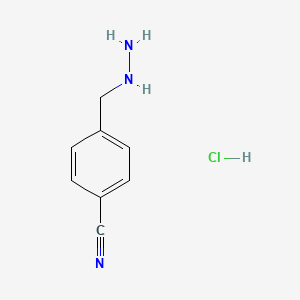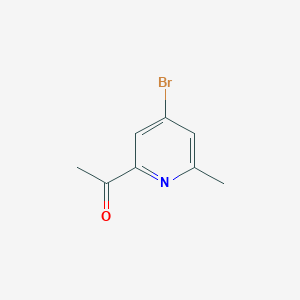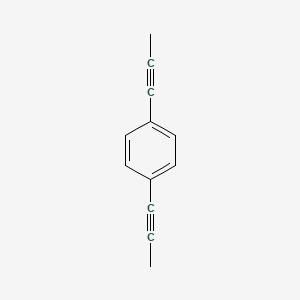
1,4-Di(prop-1-yn-1-yl)benzene
描述
1,4-Di(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C12H10. It is a derivative of benzene, where two propynyl groups are attached to the 1 and 4 positions of the benzene ring.
作用机制
Target of Action
1,4-Di(propynyl)benzene is a derivative of benzene, a well-studied aromatic compound. The primary targets of benzene derivatives are often the enzymes involved in electrophilic substitution reactions . .
Mode of Action
The mode of action of benzene derivatives typically involves electrophilic substitution reactions . Substituents on a benzene ring can influence reactivity profoundly. For example, electron-donating substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing substituents deactivate the ring
生化分析
Biochemical Properties
1,4-Di(propynyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 1,4-Di(propynyl)benzene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other substrates processed by cytochrome P450 enzymes.
Cellular Effects
The effects of 1,4-Di(propynyl)benzene on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism . In particular, 1,4-Di(propynyl)benzene can modulate the activity of signaling proteins, leading to alterations in cell function. For example, it can inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division. Additionally, 1,4-Di(propynyl)benzene can affect gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 1,4-Di(propynyl)benzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 1,4-Di(propynyl)benzene can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their ability to bind to DNA.
Temporal Effects in Laboratory Settings
The effects of 1,4-Di(propynyl)benzene can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of 1,4-Di(propynyl)benzene on cellular function can vary depending on the duration of exposure. Prolonged exposure to the compound can lead to cumulative effects on cell signaling pathways and gene expression, potentially resulting in altered cellular function.
Dosage Effects in Animal Models
The effects of 1,4-Di(propynyl)benzene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, 1,4-Di(propynyl)benzene can induce toxic effects, including liver damage and disruption of metabolic processes. These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites that can cause cellular damage.
Metabolic Pathways
1,4-Di(propynyl)benzene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound can be metabolized to various intermediates, which can then enter different metabolic pathways. For example, the metabolism of 1,4-Di(propynyl)benzene can lead to the formation of reactive intermediates that can participate in oxidative stress pathways, potentially leading to cellular damage.
Transport and Distribution
Within cells and tissues, 1,4-Di(propynyl)benzene is transported and distributed through various mechanisms . The compound can interact with transport proteins that facilitate its movement across cell membranes. Additionally, 1,4-Di(propynyl)benzene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 1,4-Di(propynyl)benzene is influenced by its interactions with specific targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects. The localization of 1,4-Di(propynyl)benzene within these compartments can impact its activity and function, potentially influencing cellular processes such as energy production and protein synthesis.
准备方法
The synthesis of 1,4-Di(prop-1-yn-1-yl)benzene typically involves the reaction of benzene derivatives with propynyl groups. One common method is the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
1,4-Di(prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the propynyl groups to propenyl or propyl groups. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation with potassium permanganate can yield 1,4-bis(prop-1-yn-1-yl)benzene-1,4-dicarboxylic acid .
科学研究应用
1,4-Di(prop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.
相似化合物的比较
1,4-Di(prop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:
1,4-Di(prop-1-en-2-yl)benzene: This compound has propenyl groups instead of propynyl groups, which affects its reactivity and applications.
1,4-Di(propyl)benzene: The fully saturated propyl groups make this compound less reactive compared to this compound.
1,4-Di(ethynyl)benzene:
The uniqueness of this compound lies in its combination of aromatic stability and the reactivity of the propynyl groups, making it a versatile compound for various chemical transformations and applications.
属性
IUPAC Name |
1,4-bis(prop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERGZDDUGLLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



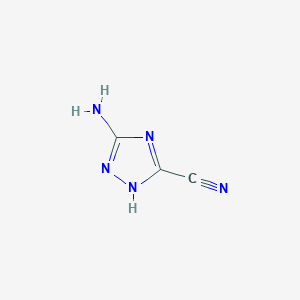
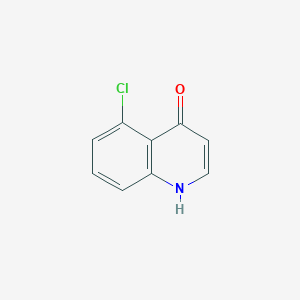
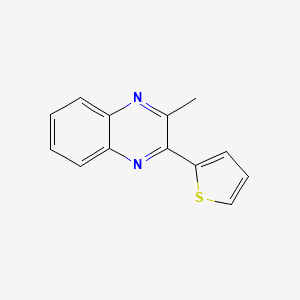
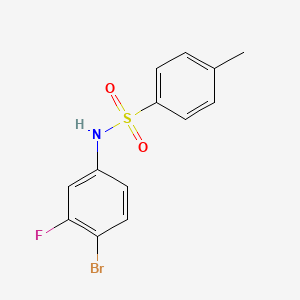
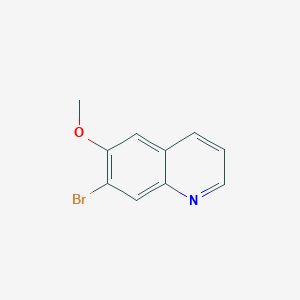
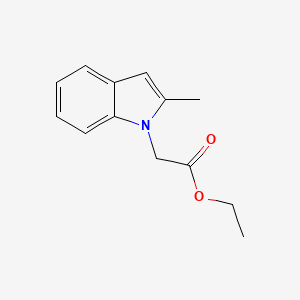
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)
![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)
